Modification of Surface Properties: DSPG can alter the surface properties of biological membranes and other materials [, , ]. For instance, it can reduce the adhesiveness of cystic fibrosis mucus, thereby improving its transport properties [].
Influence on Ultrasound Response: Studies have shown that incorporating DSPG into microbubbles enhances their stability and modifies their response to ultrasound, making them suitable for use as contrast agents in ultrasound imaging [].
Treatment of Cystic Fibrosis: DSPG liposomes have demonstrated potential in improving the clearance of cystic fibrosis respiratory mucus. They reduce mucus adhesiveness, improving mucociliary transport and cough clearance [, ].
Ultrasound Imaging: Incorporating DSPG into microbubbles enhances their stability and alters their interaction with ultrasound []. These properties make DSPG-containing microbubbles promising contrast agents for ultrasound imaging.
Photodynamic Therapy: Liposomes containing DSPG, cholesterol, and dimyristoyl phosphatidylcholine effectively deliver acenaphthoporphyrins, potential photosensitizers, to Leishmania parasites. These liposomal formulations showed promising results in vitro against Leishmania infections [].
Atherosclerosis Treatment: Anionic nanoliposomes composed of DSPG and hydrogenated soy phosphatidylcholine have been shown to reduce atherosclerosis progression in mice. These nanoliposomes promote reverse cholesterol transport and enhance plaque stability [].
Radium Removal: DSPG liposomes demonstrate a high capacity for binding radium-223, a decay product of thorium-227 used in targeted alpha-radiopharmaceuticals []. This property makes DSPG liposomes potentially useful for purifying drug formulations and extending their shelf life.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: